1,3,5-Triiodobenzene

描述

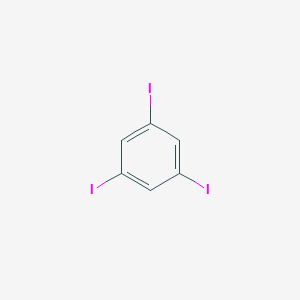

1,3,5-Triiodobenzene is an aromatic compound with the molecular formula C6H3I3. It consists of a benzene ring substituted with three iodine atoms at the 1, 3, and 5 positions. This compound is known for its unique properties and applications in various fields, including organic synthesis and materials science .

准备方法

Synthetic Routes and Reaction Conditions: 1,3,5-Triiodobenzene can be synthesized through several methods. One common approach involves the reaction of 2,4,6-triiodoaniline with sodium nitrite in the presence of copper(I) oxide. The reaction proceeds via the formation of a diazonium salt, which is then converted to this compound .

Experimental Procedure:

- Finely ground sodium nitrite (1.95 g, 0.028 mol) is slowly added with stirring to sulfuric acid (3.5 mL).

- A solution of 2,4,6-triiodoaniline (2.90 g, 6.16 mmol) in glacial acetic acid (130 mL) is added dropwise with stirring and cooling to maintain the temperature below 20°C.

- The resulting diazonium salt solution is added dropwise to a suspension of copper(I) oxide (2.52 g) in dry ethanol (70 mL) with vigorous stirring.

- The reaction mixture is brought to boiling and stirred for 30 minutes until nitrogen elimination ceases.

- The mixture is cooled, kept for one day, poured into ice water (300 mL), and extracted with benzene (3×50 mL).

- The benzene extracts are dried with anhydrous sodium sulfate, and the solvent is distilled off in vacuo. The residue is recrystallized from benzene to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency .

化学反应分析

Types of Reactions: 1,3,5-Triiodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as halogen exchange or coupling reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide, copper catalysts, and organic solvents are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction reactions can produce different oxidation states of iodine .

科学研究应用

1,3,5-Triiodobenzene has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and polymers.

Materials Science: The compound is utilized in the development of conjugated microporous polymers and optical materials.

Biological and Medical Research: It serves as a precursor for the synthesis of iodinated contrast agents used in medical imaging

作用机制

The mechanism of action of 1,3,5-triiodobenzene involves its ability to participate in various chemical reactions due to the presence of iodine atoms. These iodine atoms can act as electrophilic centers, facilitating nucleophilic substitution reactions. Additionally, the compound can form halogen bonds, which play a crucial role in its interactions with other molecules .

相似化合物的比较

- 1,2,3-Triiodobenzene

- 1,2,4-Triiodobenzene

- 1,2,3,5-Tetraiodobenzene

Comparison: 1,3,5-Triiodobenzene is unique due to the symmetrical arrangement of iodine atoms on the benzene ring, which imparts distinct chemical and physical properties. In contrast, other triiodobenzene isomers have different substitution patterns, leading to variations in reactivity and applications. For example, 1,2,3-triiodobenzene and 1,2,4-triiodobenzene have different steric and electronic environments, affecting their chemical behavior .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, materials science, and medical research Its unique properties and reactivity make it a valuable tool in various scientific fields

生物活性

1,3,5-Triiodobenzene (TIB), with the molecular formula C₆H₃I₃, is an aromatic compound characterized by a benzene ring with three iodine atoms at the 1, 3, and 5 positions. This unique substitution pattern imparts distinctive physical and chemical properties, making TIB a subject of interest in various scientific fields, including organic synthesis and biological research.

Chemical Structure and Reactivity

The presence of multiple iodine atoms enhances the reactivity of TIB, allowing it to participate in various chemical reactions. Iodinated compounds like TIB can form halogen bonds with their targets, influencing biochemical pathways through interactions with proteins and enzymes.

Biochemical Pathways

TIB has been shown to affect several biochemical pathways. Its interactions can lead to alterations in cellular signaling and metabolic processes, which are critical for understanding its biological activity.

Biological Activity

While research on the biological activity of this compound is limited, initial studies indicate potential applications in medical and biological contexts.

Anticancer Potential

Some studies suggest that iodinated compounds can exhibit anticancer properties. For instance, derivatives of similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumorigenesis . Although direct studies on TIB are scarce, its structural similarities with other bioactive iodinated compounds suggest a potential for similar effects.

Case Studies

A review of related compounds indicates that iodinated aromatic compounds often possess significant biological activities:

- Study on Iodinated Compounds : Research has highlighted the anticancer activities of various iodinated derivatives. For example, compounds similar to TIB have been shown to inhibit DNA topoisomerase IIα and other enzymes critical for cancer cell survival .

- Inhibition Studies : A comparative analysis of various iodinated derivatives revealed that certain structural modifications could enhance their potency against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These studies typically measure inhibitory concentrations (IC50) against specific targets .

Summary Table of Biological Activities

| Compound | Target/Effect | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Potential anticancer activity | N/A | |

| Iodinated Derivative A | DNA topoisomerase IIα | 57.6 | |

| Iodinated Derivative B | PI3Kα | 7.0 | |

| Iodinated Derivative C | mTOR | 48 |

Pharmacokinetics

The pharmacokinetic profile of TIB is influenced by its solubility and stability. Iodinated compounds generally exhibit varying degrees of bioavailability based on their molecular structure. Factors such as storage conditions (e.g., dark and sealed environments) can significantly affect their stability and efficacy.

Applications in Research

In addition to its potential biological activities, TIB serves as a valuable building block in organic synthesis. It is utilized in the development of complex organic molecules and materials science applications due to its unique chemical properties.

属性

IUPAC Name |

1,3,5-triiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLJJIHGDBUBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211647 | |

| Record name | Benzene, 1,3,5-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-44-8 | |

| Record name | 1,3,5-Triiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3,5-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。